IMR-687 is derived from extensive research into phosphodiesterase inhibitors, particularly focusing on their potential to enhance fetal hemoglobin production and improve red blood cell function. The compound is classified under the category of small molecules targeting specific enzymes involved in cyclic nucleotide metabolism. Its development is part of a broader effort to find effective treatments for conditions with limited therapeutic options.
The synthesis of IMR-687 involves several chemical reactions that typically include:
IMR-687's molecular structure features a complex arrangement that includes:
The molecular formula of IMR-687 is C₁₁H₁₃N₅O₂, indicating the presence of nitrogen and oxygen atoms crucial for its biological activity. The compound's molecular weight is approximately 233.25 g/mol.
IMR-687 undergoes various chemical reactions during its synthesis and in biological systems:
The inhibition mechanism involves competitive binding at the enzyme's active site, leading to increased levels of cyclic guanosine monophosphate within cells.
IMR-687 exerts its therapeutic effects primarily through the following processes:
IMR-687 is typically presented as a solid compound with specific melting points and solubility characteristics that facilitate its formulation into oral or injectable dosage forms.
The stability of IMR-687 under various pH conditions and temperatures is crucial for its formulation and storage. Its solubility profile in different solvents aids in determining suitable delivery methods.
IMR-687 has significant potential applications in:
IMR687 (chemical name: 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one; CAS# 2062661-53-2) is a nitrogen-rich heterocyclic compound with a molecular weight of 394.47 g/mol (C₂₁H₂₆N₆O₂). Its structure features a chiral [6.6.5] tricyclic core comprising an imidazopyrazinone scaffold linked to a tetrahydropyran ring and a methylpyrrolidine group substituted with pyrimidine. The (3S,4S) stereochemistry at the pyrrolidine ring is critical for target engagement [1] [8] [9].
IMR687 demonstrates nanomolar potency against PDE9A isoforms, with IC₅₀ values of 8.19 nM for PDE9A1 and 9.99 nM for PDE9A2. This high specificity arises from structural complementarity with PDE9A's catalytic domain, which contains a unique glutamine residue (Gln-453) and hydrophobic clamp (Phe-441) not conserved in other PDE families. Biochemical assays confirm >800-fold selectivity over non-target PDEs, positioning IMR687 among the most PDE9-specific inhibitors developed to date [2] [4] [6].
Table 1: Selectivity Profile of IMR687 Across PDE Isoforms
PDE Isoform | IC₅₀ (μM) | Selectivity Ratio (vs. PDE9A1) |
---|---|---|
PDE9A1 | 0.00819 | 1 |
PDE9A2 | 0.00999 | 1.2 |
PDE1A3 | 88.4 | 10,793 |
PDE1B | 8.48 | 1,035 |
PDE1C | 12.2 | 1,490 |
PDE5A2 | 81.9 | 10,000 |
PDE4 | >100 | >12,210 |
PDE10 | >100 | >12,210 |
Data derived from radiometric enzyme assays using recombinant human PDEs [2] [6] [9].
X-ray crystallography reveals that IMR687 binds within PDE9A’s catalytic pocket through three key interactions:
IMR687’s selectivity was quantified using radiometric assays with [³H]-cGMP as a substrate. As shown in Table 1, it exhibits >1,000-fold selectivity over PDE1, PDE4, PDE5, and PDE10 families. Notably, weak inhibition of PDE1C (IC₅₀ = 12.2 μM) is physiologically irrelevant given the low cellular concentrations of IMR687 achieved therapeutically. The inhibitor’s Hill coefficients approximate 1.0 across tested PDEs, indicating a single-class binding site without allosteric cooperativity [2] [6] [10].
IMR687 acts as a reversible non-competitive inhibitor with respect to cGMP. Kinetic analyses show:
Table 2: Kinetic Parameters of PDE9A2 With/Without IMR687
Parameter | PDE9A2 Alone | PDE9A2 + IMR687 (1 μM) | Change |
---|---|---|---|
Kₘ (cGMP) | 170 nM | 155 nM | -9% |
Vₘₐₓ | 4.2 μmol/min/mg | 0.38 μmol/min/mg | -91% |
kₚcₐₜ (s⁻¹) | 12.7 | 1.15 | -91% |
kₚcₐₜ/Kₘ (M⁻¹s⁻¹) | 1.8 × 10⁶ | 2.3 × 10⁴ | -78-fold |
Data from ITC and Michaelis-Menten kinetics using recombinant human PDE9A2 [10].
The inhibition is non-competitive as IMR687 binds equally well to both free enzyme and enzyme-substrate complexes, evidenced by parallel Lineweaver-Burk plots. This mechanism differs from competitive inhibitors like BAY 73-6691, which directly occlude cGMP’s binding site [7] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: